N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-13-17(12-18-22(24-13)30-21(26-18)14-7-3-2-4-8-14)25-20(27)16-11-15-9-5-6-10-19(15)29-23(16)28/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPUFKGDLSPFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Coumarin Formation
The 2-oxo-2H-chromene-3-carboxylic acid backbone is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with cyanoacetamide. For example, salicylaldehyde (9a) reacts with cyanoacetamide in ethanol under catalysis by piperidine to yield 2-imino-2H-chromene-3-carboxamide (1a) . Subsequent hydrolysis of the imino group in acidic media (80% acetic acid) generates 2-oxo-2H-chromene-3-carboxylic acid (25) .
Reaction Conditions :
Alternative Pathway via Iminolactone Rearrangement
2-Imino-2H-chromene-3-carboxamides (1a) undergo rearrangement in aprotic solvents (e.g., DMF, DMSO) to form 2-oxo-2H-chromene-3-carbonitriles (35) , which are hydrolyzed to carboxylic acids under acidic conditions. This method avoids competing hydrolysis pathways observed in aqueous media.
Construction of the 5-Methyl-2-Phenyloxazolo[5,4-b]Pyridin-6-Amine Moiety
Nitrene-Mediated Cyclization of 2-Azidostyrylfurans
The oxazolo[5,4-b]pyridine scaffold is synthesized via intramolecular nitrene insertion, a method adapted from Sandberg-type reactions. 2-Azidostyrylfurans undergo thermal or photolytic decomposition to generate nitrenes, which cyclize to form the oxazole ring fused to pyridine.
Example Protocol :
Cyclodehydration of N-Acylated Aminopyridines
6-Amino-5-methyl-2-phenylpyridine is treated with chloroacetyl chloride in dichloromethane to form an intermediate acylated amine. Cyclodehydration using phosphoryl chloride (POCl₃) yields 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine.
Key Data :
Amide Coupling Strategy
Acid Chloride Activation
The carboxylic acid (25) is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine in dry tetrahydrofuran (THF) affords the target carboxamide.
Optimized Conditions :
Direct Coupling in Glacial Acetic Acid
An alternative single-pot method involves refluxing 2-oxo-2H-chromene-3-carboxylic acid (25) and the oxazolo-pyridine amine in glacial acetic acid. This approach eliminates the need for separate acid chloride preparation.
Comparison of Methods :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride Route | 80–85 | 95 | 14 |
| Glacial Acetic Acid | 70–75 | 90 | 8 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Optimization
Competing Hydrolysis Pathways
In aqueous acidic media, 2-imino-2H-chromene intermediates (1a) undergo hydrolysis to carboxylic acids (25) instead of amidation. This is mitigated by using anhydrous conditions or aprotic solvents.
Regioselectivity in Oxazole Formation
Nitrene cyclization favors oxazolo[5,4-b]pyridine over indole derivatives when substituents sterically hinder alternative pathways. Electron-withdrawing groups (e.g., NO₂) on the styrylfuran enhance regioselectivity.
Chemical Reactions Analysis
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
Oxazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds also have a heterocyclic structure and are known for their high antioxidant, antimicrobial, and antitumor activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural elements:
- Oxazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
- Pyridine Moiety : Enhances interaction with biological targets.
- Carboxamide Group : Imparts solubility and potential for hydrogen bonding.
Molecular Formula and Weight
- Molecular Formula : C20H17N3O3
- Molecular Weight : 359.37 g/mol
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest potential efficacy against bacterial strains.
- Neurological Effects : The compound may interact with pathways related to neurodegeneration.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell proliferation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 10 | Significant inhibition observed |
| HeLa (Cervical) | 15 | Moderate sensitivity to the compound |
| B16F10 (Melanoma) | 12 | Effective in reducing cell viability |
Animal Studies
In vivo studies are needed to further elucidate the therapeutic potential of this compound. Initial findings suggest promising results in rodent models for inflammation and cancer, indicating a need for further exploration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and what key intermediates are involved?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazolo-pyridine core. A common approach includes coupling 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Key intermediates include the activated acyl chloride form of the chromene moiety, which reacts with the oxazolo-pyridine amine under reflux conditions in solvents like acetic acid or DMF. Catalysts such as HATU or DCC may enhance coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, and Mass Spectrometry (MS) validates molecular weight .
Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?
- Methodological Answer: Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control: Reflux conditions (100–120°C) optimize reaction rates.
- Catalyst selection: Use of coupling agents (e.g., EDCI) reduces side reactions.
- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product .
Q. How is the purity of the compound assessed, and what impurities are commonly observed?
- Methodological Answer: Purity is quantified via HPLC with UV detection (λ = 254 nm). Common impurities include unreacted starting materials (e.g., residual chromene acid) and byproducts from incomplete coupling. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates these. NMR can detect stereoisomeric impurities if chiral centers are present .
Q. What initial biological screening methods are recommended for evaluating this compound’s activity?
- Methodological Answer: Begin with in vitro assays:
- Enzyme inhibition: Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases).
- Cell viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations predict the reactivity and stability of this compound?
- Methodological Answer: DFT (B3LYP/6-31G* level) calculates bond dissociation energies, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and stability under oxidative conditions. Geometric optimization confirms the lowest-energy conformation, validated against X-ray data .
Q. What methodologies integrate computational reaction design to optimize synthesis efficiency?
- Methodological Answer: The ICReDD framework combines quantum chemical reaction path searches with machine learning. For example, transition-state modeling identifies energy barriers, while Bayesian optimization narrows solvent/catalyst combinations. This reduces trial-and-error experimentation and accelerates yield optimization by 30–50% .
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, serum proteins). To resolve:
- Dose-response validation: Repeat assays with standardized protocols.
- Target engagement studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) directly.
- Meta-analysis: Compare data across >3 independent labs to identify outliers .
Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Predict binding modes to protein active sites (e.g., ATP-binding pockets).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Cryo-EM: Resolve ligand-protein complexes at near-atomic resolution for structural insights .
Q. What are the implications of stereochemistry on the compound’s biological activity, and how can it be controlled?
- Methodological Answer: Chiral centers in the oxazolo-pyridine ring may lead to enantiomers with divergent activities. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Asymmetric synthesis with Evans’ oxazolidinones or Sharpless epoxidation ensures stereochemical control. Bioassays of each enantiomer identify the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
